Captisol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

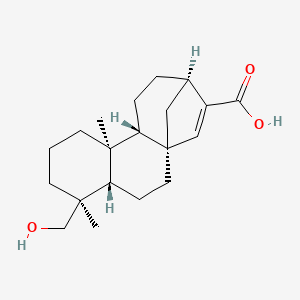

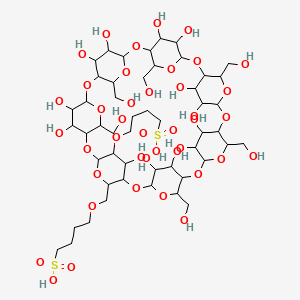

Captisol, also known as sulfobutylether beta-cyclodextrin, is a chemically modified cyclodextrin designed to optimize the solubility and stability of drugs. It was developed by scientists at the University of Kansas’ Higuchi Biosciences Center for use in drug development and formulation. This compound has enabled the development of several FDA-approved products and is used in numerous clinical trials .

Preparation Methods

Captisol is prepared through a series of chemical modifications of beta-cyclodextrin. The process involves the introduction of sulfobutyl ether groups to the beta-cyclodextrin molecule. This modification enhances the solubility and stability of the resulting compound. The synthetic route typically involves the reaction of beta-cyclodextrin with 1,4-butane sultone under basic conditions, followed by purification and characterization .

Chemical Reactions Analysis

Captisol undergoes various chemical reactions, primarily focusing on its ability to form inclusion complexes with drug molecules. These reactions include:

Complexation: this compound forms non-covalent inclusion complexes with hydrophobic drug molecules, enhancing their solubility and stability.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the breakdown of the sulfobutyl ether groups.

Oxidation and Reduction: This compound is relatively stable under oxidative and reductive conditions, making it suitable for various pharmaceutical applications.

Scientific Research Applications

Captisol has a wide range of scientific research applications, including:

Pharmaceuticals: this compound is used to enhance the solubility and stability of poorly soluble drugs, enabling their formulation into injectable, oral, nasal, and ophthalmic dosage forms.

Biotechnology: this compound is employed in the formulation of biologics, including peptides and proteins, to improve their stability and bioavailability.

Chemistry: this compound is used as a solubilizing agent in various chemical reactions, facilitating the dissolution of hydrophobic compounds.

Medicine: This compound is used in the development of drug delivery systems, improving the therapeutic efficacy and safety of drugs

Mechanism of Action

Captisol works by forming inclusion complexes with drug molecules. The hydrophobic cavity of this compound encapsulates the hydrophobic regions of the drug, while the hydrophilic exterior interacts with the aqueous environment. This interaction enhances the solubility and stability of the drug, protecting it from degradation and improving its bioavailability .

Comparison with Similar Compounds

Captisol is unique compared to other cyclodextrins due to its enhanced solubility and safety profile. Similar compounds include:

Hydroxypropyl beta-cyclodextrin: Another modified cyclodextrin used to enhance drug solubility, but with different substitution groups.

Methyl beta-cyclodextrin: Used for solubilizing hydrophobic compounds, but with a different safety profile.

Gamma-cyclodextrin: A larger cyclodextrin with different complexation properties

This compound stands out due to its superior solubilizing capabilities and safety, making it a preferred choice in pharmaceutical formulations.

Properties

IUPAC Name |

4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H86O41S2/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAWYWGUNZUQQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H86O41S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1407.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.